Cas no 2029042-61-1 (4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl)-)

4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl)- 化学的及び物理的性質
名前と識別子
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- 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl)-
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- MDL: MFCD32666553
- インチ: 1S/C11H12F2N2O2/c12-11(13)3-1-5-15(7-11)9-6-8(10(16)17)2-4-14-9/h2,4,6H,1,3,5,7H2,(H,16,17)
- InChIKey: JPUJPWUFUCYYSG-UHFFFAOYSA-N
- SMILES: C1(N2CCCC(F)(F)C2)=NC=CC(C(O)=O)=C1
4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 215741-1g |
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid, 95% |
2029042-61-1 | 95% | 1g |
$1403.00 | 2023-09-09 |
4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl)- 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl)-に関する追加情報
4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl) and its Significance in Modern Chemical Biology
4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl), with the CAS number 2029042-61-1, represents a fascinating compound in the realm of chemical biology. This compound, characterized by its unique structural motifs, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of both pyridine and piperidine rings, coupled with the incorporation of fluorine atoms, imparts distinct physicochemical properties that make it a promising candidate for various biological assays.
The molecular structure of 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl) encompasses a pyridine carboxylate moiety linked to a piperidine ring substituted with two fluorine atoms at the 3-position. This specific arrangement not only enhances the compound's lipophilicity but also modulates its interactions with biological targets. The fluorine atoms, in particular, play a crucial role in influencing metabolic stability and binding affinity, making this compound an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focusing on the development of novel small molecules that can modulate protein-protein interactions (PPIs). 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl), with its intricate architecture, has been explored as a potential inhibitor of various PPIs implicated in diseases such as cancer and inflammation. Preliminary studies have demonstrated its ability to disrupt key signaling pathways by binding to specific protein targets, thereby inhibiting their function.
One of the most compelling aspects of this compound is its versatility in drug design. The pyridine ring serves as a hinge region, allowing for the facile introduction of additional functional groups that can fine-tune pharmacological properties. Furthermore, the piperidine moiety provides a rigid framework that enhances binding specificity. These features have made 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl) a valuable building block in the synthesis of more complex molecules designed to target specific therapeutic areas.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence not only improves metabolic stability but also enhances binding affinity through various non-covalent interactions. In the case of 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl), the two fluorine atoms at the 3-position of the piperidine ring contribute to its unique pharmacokinetic profile. This has led to investigations into its potential as an anti-inflammatory agent and as a modulator of immune responses.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl). High-throughput virtual screening (HTVS) and molecular docking simulations have been employed to identify potential binding pockets and optimize lead structures. These computational approaches have complemented experimental efforts by providing rapid and cost-effective screening of large libraries of compounds.
The compound's potential extends beyond traditional drug development. Its unique structural features make it an excellent candidate for use in biochemical assays and as a tool compound for studying enzyme mechanisms. For instance, derivatives of 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl) have been used to probe the activity of cytochrome P450 enzymes, which are critical in drug metabolism.
In conclusion, 4-Pyridinecarboxylic acid, 2-(3,3-difluoro-1-piperidinyl), with CAS number 2029042-61-1, stands out as a versatile and promising compound in chemical biology. Its unique structural composition and functional properties make it an invaluable asset in pharmaceutical research and drug development. As our understanding of biological systems continues to evolve, compounds like this are poised to play a pivotal role in discovering novel therapeutic agents that address unmet medical needs.
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